Aminotadalafil, (6S, 12aR)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1093940-70-5 |
|---|---|
Molecular Formula |
C21H18N4O4 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(2S,8R)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C21H18N4O4/c22-24-9-18(26)25-15(21(24)27)8-13-12-3-1-2-4-14(12)23-19(13)20(25)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10,22H2/t15-,20+/m1/s1 |
InChI Key |
VUKJGAVIWMPOOJ-QRWLVFNGSA-N |
Isomeric SMILES |
C1[C@@H]2C(=O)N(CC(=O)N2[C@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N |
Canonical SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N |
Origin of Product |
United States |
Contextual Landscape of Tadalafil Analogues in Chemical Research
The study of tadalafil (B1681874) analogues is a significant area of chemical and pharmaceutical research. These analogues are synthetic compounds that share a fundamental structural similarity to tadalafil but differ in specific functional groups or structural features. Researchers synthesize and investigate these analogues for several reasons, including the exploration of structure-activity relationships, the development of new therapeutic agents, and the identification of undeclared ingredients in various products. nih.govresearchgate.netmdpi.com The intellectual groundwork for many of these analogues often originates from patent literature detailing the drug discovery process. nih.govresearchgate.net
The landscape of tadalafil analogues is diverse, with modifications made to various parts of the molecule. jst.go.jp Common alterations include changes to the N-methyl group on the piperazinedione ring, leading to compounds like aminotadalafil, acetaminotadalafil, and isopropylnortadalafil. jfda-online.comnih.govfigshare.com Other modifications have involved the benzodioxole moiety and even the core β-carboline structure. nih.gov The primary goal of this research is often to understand how these structural changes affect the compound's interaction with its biological target, primarily the PDE5 enzyme. nih.govnih.gov
The identification of these analogues is also a crucial aspect of regulatory science. Many tadalafil analogues, including aminotadalafil, have been found as illegal adulterants in dietary supplements marketed for sexual enhancement. jfda-online.comjfda-online.comtandfonline.comnih.gov This has necessitated the development of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to detect and identify these undeclared substances. mdpi.comfigshare.com
Significance of Stereochemistry in Pharmaceutical Analogue Investigation
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the investigation of pharmaceutical analogues like aminotadalafil. Tadalafil (B1681874) itself has two chiral centers, leading to the possibility of four different stereoisomers. researchgate.netacs.org The biological activity of these isomers can vary significantly. For tadalafil, the (6R, 12aR) enantiomer is the most potent and active form for PDE5 inhibition. researchgate.netresearchgate.net
This stereochemical dependence on activity extends to its analogues. Research has shown that the configuration of the chiral carbons is essential for the PDE5 inhibitory activity of tadalafil analogues. nih.gov For instance, studies on various synthesized analogues revealed that the R absolute configuration at C-5 in β-carboline-hydantoin derivatives and C-6 in β-carboline-piperazinedione derivatives was crucial for their inhibitory effect. nih.gov
The synthesis of tadalafil and its analogues often results in a mixture of stereoisomers. researchgate.net Therefore, advanced analytical methods are required to separate and identify the specific stereoisomers present. Techniques like vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and nuclear magnetic resonance (NMR) spectroscopy are employed to determine the absolute configuration of these molecules. researchgate.netacs.org Chiral liquid chromatography-mass spectrometry (LC/MS) has also been developed for the rapid identification of aminotadalafil and its stereoisomers. researchgate.net The ability to distinguish between stereoisomers is vital, as different isomers may not only have different potencies but also different toxicological profiles.
Historical Development and Current Research Trends Pertaining to Aminotadalafil, 6s, 12ar
General Synthetic Strategies for Aminotadalafil Core Structure
The foundational method for constructing the tetracyclic core of tadalafil analogues, including aminotadalafil, is the Pictet-Spengler reaction. wikipedia.orgsci-hub.se This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure to form a tetrahydro-β-carboline (THBC). wikipedia.org
The general synthetic sequence can be summarized as follows:
Pictet-Spengler Reaction: A tryptophan derivative, typically a methyl ester, is reacted with an aromatic aldehyde. For aminotadalafil, this is piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde). The choice of the tryptophan enantiomer (D- or L-) is the primary determinant of the final product's stereochemistry. sci-hub.senih.gov This initial cyclization establishes the first two stereocenters of the core structure. The reaction is typically catalyzed by a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane. sci-hub.segoogle.com
Acylation: The resulting tetrahydro-β-carboline intermediate is then acylated on the secondary amine of the newly formed ring. This is commonly achieved using chloroacetyl chloride in the presence of a mild base like sodium bicarbonate. nih.govpsu.edu
Cyclization: The final ring of the pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione system is formed by reacting the chloroacetyl intermediate with a primary amine. In the synthesis of tadalafil, this is methylamine (B109427). google.com For aminotadalafil, a protected hydrazine (B178648) or a similar nitrogen-based nucleophile is used, which is later deprotected to reveal the free amino group.
A significant variation is the N-acyliminium ion Pictet-Spengler reaction, where acylation of the iminium ion intermediate creates a highly reactive electrophile, often allowing the cyclization to proceed under milder conditions with improved yields. wikipedia.org One-pot procedures that combine the initial esterification of tryptophan with the Pictet-Spengler reaction have also been developed to streamline the synthesis of key tadalafil intermediates.
Stereoselective Approaches to (6S, 12aR)-Aminotadalafil Synthesis
The synthesis of the specific trans isomer, (6S, 12aR)-Aminotadalafil, requires careful stereochemical control. The therapeutically dominant isomer of tadalafil is the cis-(6R, 12aR) form, which is typically favored kinetically in the Pictet-Spengler reaction when starting from D-tryptophan methyl ester. sci-hub.searkat-usa.org Consequently, obtaining the trans-(6S, 12aR) isomer necessitates specific strategies to override this kinetic preference or to invert the stereochemistry at a later stage.
Two primary strategies have been employed:
Non-Stereospecific Pictet-Spengler Reaction and Isomer Separation: Starting with L-tryptophan methyl ester and piperonal, the Pictet-Spengler reaction can be conducted under conditions that are not fully stereospecific, yielding a mixture of cis-(6S, 12aS) and trans-(6S, 12aR) tetrahydro-β-carboline intermediates. nih.govnih.gov These diastereomers can then be separated using column chromatography, as the trans isomers are typically more polar than their cis counterparts. nih.gov The isolated trans-(1S, 3R)-THBC intermediate is then carried forward through the acylation and cyclization steps to yield the final (6S, 12aR)-Aminotadalafil.
Epimerization: A more elegant approach involves the stereochemical inversion (epimerization) at the C12a position. The proton at this position is acidic and can be removed under basic or acidic conditions, allowing for equilibration between the cis and trans diastereomers. researchgate.netjst.go.jp The trans configuration is often the thermodynamically more stable product. arkat-usa.org Therefore, the cis-(6S, 12aS) isomer, synthesized from L-tryptophan, can be treated with a strong base to induce epimerization at the 12a position, yielding the desired trans-(6S, 12aR) product. researchgate.netjst.go.jp Similarly, subjecting tadalafil to acidic conditions has been shown to cause conversion into the (6S, 12aR) diastereomer. tandfonline.com
A summary of the starting materials and expected stereochemical outcomes is presented below.
| Starting Material | Pictet-Spengler Product (Kinetic) | Epimerization Product (Thermodynamic) |
| D-Tryptophan Methyl Ester | cis-(6R, 12aR) | trans-(6R, 12aS) |
| L-Tryptophan Methyl Ester | cis-(6S, 12aS) | trans-(6S, 12aR) |
Synthesis of Diastereomeric and Enantiomeric Forms of Aminotadalafil
The synthesis of the full spectrum of aminotadalafil stereoisomers—(6R, 12aR), (6R, 12aS), (6S, 12aS), and (6S, 12aR)—is readily achievable by selecting the appropriate starting materials and reaction conditions.
The use of racemic tryptophan methyl ester as a starting material in the Pictet-Spengler reaction naturally produces a mixture of all four stereoisomeric intermediates, which can then be separated. researchgate.net This approach, while less efficient, provides access to all possible configurations from a single synthetic sequence.
A more controlled approach relies on the choice of the tryptophan enantiomer and the application of epimerization techniques as detailed in the table above.
Synthesis of (6R, 12aR) and (6R, 12aS): Starting with D-tryptophan methyl ester, the Pictet-Spengler reaction primarily yields the cis-(1R, 3R)-THBC intermediate, which leads to (6R, 12aR)-aminotadalafil. sci-hub.se The minor trans-(1R, 3S)-THBC isomer can be isolated to produce (6R, 12aS)-aminotadalafil. Alternatively, the major cis product can be epimerized under basic conditions to form the more stable trans isomer. researchgate.net
Synthesis of (6S, 12aS) and (6S, 12aR): This pair of enantiomers is synthesized analogously, but starting with L-tryptophan methyl ester. nih.govresearchgate.net The kinetically favored product is the cis-(1S, 3S)-THBC, leading to (6S, 12aS)-aminotadalafil. The desired (6S, 12aR) isomer is obtained either by separating the minor trans-(1S, 3R) intermediate or by epimerizing the major cis product. nih.govresearchgate.net
The relationship between the four stereoisomers is summarized in the following table.
| Stereoisomer Name | Configuration | Relationship to (6S, 12aR) | Starting Tryptophan |
| (RR)-Aminotadalafil | (6R, 12aR) | Enantiomer | D-Tryptophan |
| (RS)-Aminotadalafil | (6R, 12aS) | Diastereomer | D-Tryptophan |
| (SS)-Aminotadalafil | (6S, 12aS) | Diastereomer | L-Tryptophan |
| (SR)-Aminotadalafil | (6S, 12aR) | Target Compound | L-Tryptophan |
Derivatization Reactions and Synthetic Routes to Analogues
The core aminotadalafil structure can be readily modified to produce a variety of analogues. These derivatizations typically occur at the amino group or by altering the initial building blocks of the synthesis.
Acetylated Analogues: Acetaminotadalafil, an acetylated derivative, can be synthesized by treating aminotadalafil with an acetylating agent like acetic anhydride. This converts the primary amino group into an acetamido group. researchgate.net
Arylated Analogues: Modifications to the pendant aryl group are achieved by using a different aldehyde in the initial Pictet-Spengler reaction. For example, using 2-bromobenzaldehyde (B122850) instead of piperonal results in the synthesis of a (6S, 12aR)-6-(2-bromophenyl) analogue. nih.gov
N-Alkyl Analogues (e.g., N-Octyl): Analogues with different N-substituents on the piperazinedione ring are synthesized by varying the primary amine used in the final cyclization step. nih.gov To produce an N-octyl analogue, octylamine (B49996) would be used instead of methylamine or hydrazine. The existence of N-octylnortadalafil, alongside N-ethyl and N-butyl analogues, has been confirmed in analyses of dietary supplements, indicating the feasibility of this synthetic modification. jst.go.jpjst.go.jpresearchgate.net
The general scheme for creating N-alkylated analogues involves reacting the common chloroacetylated THBC intermediate with the desired primary alkylamine (R-NH₂).
| Reagent (R-NH₂) | Product |
| Methylamine | Tadalafil |
| Hydrazine (followed by reduction/deprotection) | Aminotadalafil |
| Ethylamine | N-Ethyl Nortadalafil |
| Butylamine | N-Butyl Nortadalafil |
| Octylamine | N-Octyl Nortadalafil |
Spectroscopic Techniques for Definitive Structural Assignment
Spectroscopic methods form the cornerstone of structural elucidation in modern organic chemistry. For a complex molecule like aminotadalafil, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is indispensable for an unambiguous assignment of its structure and stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is a complementary technique to NMR that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within a few parts per million). This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other compounds that may have the same nominal mass. For aminotadalafil, HRMS would be used to confirm its molecular formula as C₂₁H₁₈N₄O₄. researchgate.net For example, an observed [M+H]⁺ ion at m/z 413.1226 in an ESI-MS spectrum would be consistent with the calculated mass for C₂₁H₁₉N₄O₄⁺, providing strong evidence for the assigned structure. researchgate.net This technique is crucial for confirming the identity of aminotadalafil and distinguishing it from other related analogues or impurities. researchgate.netmdpi.com
Electrospray Ionization Multi-Stage Mass Spectrometry (ESI-MSn) for Fragmentation Pathways
Electrospray Ionization Multi-Stage Mass Spectrometry (ESI-MS/MS or MSn) is a powerful tool for elucidating the structure of complex molecules like aminotadalafil by analyzing their fragmentation patterns. In ESI, the molecule is ionized, typically forming a protonated molecule [M+H]⁺, which is then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure.
For tadalafil and its analogues, including aminotadalafil, fragmentation analysis reveals several characteristic pathways. researchgate.net The core structure, a cyclic dipeptide, dictates much of the fragmentation behavior. nih.gov Studies on tadalafil analogues show common fragment ions that are indicative of the tetracyclic ring system. researchgate.net The fragmentation of the protonated aminotadalafil molecule (C₂₁H₁₈N₄O₄, molecular weight 390.40 g/mol ) is expected to follow pathways similar to other tadalafil analogues, with key fragments arising from the cleavage of the pyrazino-indolone ring system. The presence of the amino group at the N-2 position, in place of tadalafil's methyl group, influences the mass of the parent ion and some fragments. researchgate.net
Key fragmentation pathways for tadalafil analogues often lead to the formation of distinct common ions. researchgate.net These characteristic ions can be used to identify the core structure of aminotadalafil in unknown samples.
Table 1: Predicted ESI-MS/MS Fragment Ions of Aminotadalafil
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Origin |
|---|---|
| 391.14 | [M+H]⁺ (Protonated Parent Molecule) |
| 262 | Cleavage across the piperazine (B1678402) ring, retaining the indole (B1671886) portion |
| 169 | Further fragmentation of the indole-containing fragment |
| 135 | Ion corresponding to the benzodioxole moiety |
This table is based on established fragmentation patterns for tadalafil analogues. researchgate.net
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS)
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) is distinguished by its exceptionally high resolving power and mass accuracy. unl.edunih.gov This technique is invaluable for the unambiguous confirmation of a compound's elemental composition. For aminotadalafil, FT-ICR-MS can provide a highly accurate mass measurement of the parent ion, typically with an error of less than 1 part per million (ppm).
This level of accuracy allows for the confident assignment of a single, unique elemental formula, thereby distinguishing aminotadalafil from other co-eluting compounds or impurities that might have the same nominal mass. Research has demonstrated that for aminotadalafil, the mass measurement error associated with the protonated molecule ([M+H]⁺) was as low as 0.1 ppm. researchgate.net Such precise measurements are crucial for confirming the identity of the molecule before undertaking more complex stereochemical analysis. researchgate.net
Table 2: High-Resolution Mass Data for Aminotadalafil via FT-ICR-MS
| Ion | Elemental Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₂₁H₁₉N₄O₄⁺ | 391.1401 | 391.1400 | -0.1 |
Data derived from studies on tadalafil analogues. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. utdallas.edu It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. specac.com The IR spectrum of (6S, 12aR)-Aminotadalafil is expected to show characteristic absorption bands corresponding to its key functional groups.
While a specific spectrum for this isomer is not publicly available, the structure allows for the prediction of its major absorption bands based on known frequencies for similar compounds. researchgate.net The key features would include absorptions for the N-H bonds of the primary amine and the amide, the C=O of the amide groups, the C-N bonds, the aromatic C=C and C-H bonds of the indole and benzodioxole rings, and the C-O-C ether linkage in the benzodioxole group. utdallas.edupressbooks.publibretexts.org
Table 3: Predicted Characteristic IR Absorption Bands for Aminotadalafil
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 | Medium, Sharp (two bands for -NH₂) |
| Amide (N-H) | Stretch | 3100 - 3500 | Strong, somewhat broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Alkyl C-H | Stretch | 2850 - 2960 | Medium |
| Amide C=O | Stretch | ~1710 | Strong, Sharp |
| Aromatic C=C | Stretch | 1500 - 1600 | Medium |
| C-O-C Ether | Stretch | 1000 - 1300 | Strong |
This table represents typical frequency ranges for the indicated functional groups. specac.compressbooks.pub
Circular Dichroism (CD) Spectroscopy for Chiral Configuration Determination
Circular Dichroism (CD) spectroscopy is an essential chiroptical technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since enantiomers interact differently with polarized light, they produce mirror-image CD spectra. This makes CD spectroscopy an ideal method for assigning the specific stereochemistry of aminotadalafil's isomers. researchgate.net
Studies on the stereoisomers of tadalafil have shown that vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) can be used to definitively assign the absolute configuration of each chiral center. nih.gov By comparing the experimentally obtained CD spectrum of an isolated aminotadalafil isomer to computationally simulated spectra for the possible configurations, the (6S, 12aR) structure can be unambiguously confirmed. nih.gov The unique CD spectrum serves as a fingerprint for the specific spatial arrangement of the atoms, providing the final and conclusive piece of evidence for its stereochemical identity. researchgate.net
Chromatographic Methodologies for Stereoisomer Separation
The physical separation of stereoisomers is a prerequisite for their individual characterization. Chromatographic techniques, particularly those employing chiral stationary phases, are the primary methods used to resolve the enantiomers and diastereomers of aminotadalafil.
Chiral Liquid Chromatography-Mass Spectrometry (LC/MS)
Chiral Liquid Chromatography-Mass Spectrometry (LC/MS) is a highly specific and sensitive method developed for the separation and identification of aminotadalafil stereoisomers. jst.go.jpnii.ac.jp This technique couples the resolving power of chiral HPLC with the definitive detection of a mass spectrometer.
A validated method for separating the four stereoisomers—(6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR)—involves using a chiral column with a mobile phase consisting of an acidified organic solvent. jst.go.jp The mass spectrometer serves as a highly specific detector, allowing for the identification of each isomer based on its unique retention time and characteristic mass-to-charge ratio. researchgate.net This method has successfully identified the (6S, 12aR)-Aminotadalafil (also denoted SR-ATDF) isomer in adulterated products, demonstrating its real-world applicability. jst.go.jpnii.ac.jp
Table 4: Exemplary Chiral LC/MS Method Parameters for Aminotadalafil Isomer Separation
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase Column |
| Mobile Phase | 0.1% Formic Acid in Acetonitrile (B52724)/Water (e.g., 7:3) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | ESI-MS (Positive Ion Mode) |
| Resolution (Rₛ) | > 1.3 between all stereoisomers |
Parameters are based on published methods for aminotadalafil stereoisomer separation. jst.go.jpnii.ac.jp
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a robust and widely used technique for separating and quantifying components in a mixture. measurlabs.com When used with a chiral column, HPLC-DAD can effectively separate the stereoisomers of aminotadalafil. nih.gov
The DAD acquires UV-Vis spectra for the eluting compounds, providing information about their chromophores. measurlabs.com While all aminotadalafil isomers share the same UV-Vis spectrum due to their identical chromophoric structure, the combination of a unique retention time from the chiral separation and the characteristic UV spectrum provides strong evidence for identification when compared against a reference standard of (6S, 12aR)-Aminotadalafil. nih.gov This method is particularly useful for quality control and quantification of the specific isomer in a sample. researchgate.net
Semi-Preparative HPLC for Isolation of Stereoisomers
Semi-preparative High-Performance Liquid Chromatography (HPLC) is an essential technique for isolating sufficient quantities (milligrams to grams) of specific stereoisomers from a mixture, enabling further structural and functional analysis. hta-it.com The development of a successful semi-preparative method relies on scaling up an effective analytical separation, where parameters are adjusted to accommodate larger sample loads while maintaining resolution between the target isomer and other components.
Research Findings
Research into the chiral separation of tadalafil and its analogues has identified several chiral stationary phases (CSPs) capable of resolving the different stereoisomers. Polysaccharide-based CSPs, such as those derivatized with amylose (B160209) or cellulose (B213188) carbamates, have proven particularly effective. mdpi.com For instance, analytical methods using a Chiralpak AD column with a mobile phase of hexane (B92381) and isopropyl alcohol have successfully separated the four stereoisomers of tadalafil. researchgate.net Another effective analytical separation was achieved using a Lux Cellulose-3 column. researchgate.net
For the semi-preparative isolation of tadalafil analogues, methods are often adapted from these successful analytical separations. While a specific semi-preparative method for (6S, 12aR)-aminotadalafil is not extensively detailed in publicly available literature, methods for closely related tadalafil analogues provide a strong framework. For example, a semi-preparative HPLC method has been described for the purification of a fluorinated tadalafil analogue, which can be adapted for aminotadalafil isomers. nih.govacs.org This involves using a larger column and a higher flow rate to process a larger amount of the initial mixture.
The isolation of aminotadalafil analogues from complex matrices, such as adulterated dietary supplements, often employs semi-preparative HPLC as a key purification step before structural elucidation by techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. acs.orgresearchgate.net The goal of the semi-preparative step is to achieve high purity of the target isomer, which is essential for accurate stereochemical assignment.
Below are representative parameters for a semi-preparative HPLC method, based on published methods for related tadalafil analogues. nih.govacs.org
Table 1: Representative Semi-Preparative HPLC Parameters for the Isolation of Tadalafil Analogue Stereoisomers
| Parameter | Value |
|---|---|
| Column | Phenomenex C18 (Luna), 250 x 10 mm, 5 µm |
| Mobile Phase A | Water (H₂O) |
| Mobile Phase B | Acetonitrile (CH₃CN) |
| Gradient | 0–4.5 min: 60% B; 4.5–18 min: linear gradient to 80% B; 18–21 min: linear gradient to 95% B; 21–25 min: 95% B |
| Flow Rate | 3.0 mL/min |
| Detection | UV (Wavelength not specified in the specific preparative method, but analytical methods use 220 nm or 285 nm) |
| Sample Solvent | Typically Dimethylformamide (DMF) or a mixture of Acetonitrile and Water |
This table presents a composite of typical parameters for the semi-preparative separation of tadalafil analogues and may require optimization for the specific isolation of (6S, 12aR)-aminotadalafil.
The successful isolation of (6S, 12aR)-aminotadalafil via semi-preparative HPLC provides the necessary pure sample for definitive stereochemical characterization.
Following isolation, the stereochemical identity of the purified compound is confirmed using various spectroscopic techniques. A critical method for distinguishing between diastereomers like the cis and trans isomers of aminotadalafil is ¹H NMR spectroscopy. Research has shown a significant difference in the chemical shift of the proton at position 6 (H-6) between the (6R, 12aR)-cis and the (6S, 12aR)-trans isomers of tadalafil. sci-hub.st For the (6R, 12aR) isomer, the H-6 proton resonates at approximately 6.15 ppm, whereas for the (6S, 12aR) isomer, it appears further downfield at around 6.97 ppm. sci-hub.st This marked difference allows for unambiguous assignment of the trans configuration to the isolated isomer.
Furthermore, chiroptical methods such as Circular Dichroism (CD) spectroscopy are invaluable for confirming the absolute configuration of the chiral centers. acs.org The CD spectrum of one enantiomer will be a mirror image of the other. By comparing the experimental CD spectrum of the isolated (6S, 12aR)-aminotadalafil with either a known standard or with computationally predicted spectra, its absolute stereochemistry can be unequivocally confirmed. researchgate.netacs.org The combination of semi-preparative HPLC for isolation and subsequent analysis by NMR and CD spectroscopy provides a robust methodology for the advanced structural elucidation and stereochemical characterization of (6S, 12aR)-aminotadalafil.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Aminotadalafil, (6S, 12aR)- |
| (6R, 12aR)-Aminotadalafil |
| (6S, 12aS)-Aminotadalafil |
| (6R, 12aS)-Aminotadalafil |
| Tadalafil |
| Hexane |
| Isopropyl alcohol |
| Acetonitrile |
| Water |
Mechanistic Molecular Research of Aminotadalafil, 6s, 12ar
In Vitro Biochemical Investigations of Phosphodiesterase-5 (PDE5) Inhibition
In vitro studies form the cornerstone of understanding the direct effects of Aminotadalafil on PDE5. These experiments, conducted in controlled laboratory settings, allow for a detailed examination of the molecular interactions between the compound and the enzyme, independent of complex biological systems.
Competitive Binding Mechanisms to PDE5
Aminotadalafil is understood to function as a competitive inhibitor of PDE5. This mechanism is inferred from its structural similarity to the natural substrate, cGMP, as well as to its parent compound, tadalafil (B1681874). Competitive inhibitors operate by reversibly binding to the active site of the enzyme, thereby preventing the substrate from binding and being catalyzed.
The binding of PDE5 inhibitors like tadalafil to the catalytic site is a well-documented phenomenon. The active site of PDE5 contains a metal-binding domain with zinc and potentially magnesium ions, which are crucial for the hydrolysis of cGMP. The interaction of tadalafil and, by extension, Aminotadalafil with this active site is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. Notably, a conserved glutamine residue (Gln817 in human PDE5) is critical for the high-affinity binding of tadalafil and other PDE5 inhibitors through the formation of a key hydrogen bond. Other important interactions involve residues such as Tyr612, Phe820, and Val782, which contribute to the hydrophobic pocket that accommodates the inhibitor molecule. While specific binding affinity values (Ki) for Aminotadalafil are not widely reported in publicly available literature, its potency as a PDE5 inhibitor strongly suggests a high-affinity interaction with the enzyme's active site, consistent with a competitive binding model.
Inhibition of Cyclic Guanosine Monophosphate (cGMP) Hydrolysis
The primary function of PDE5 is the enzymatic degradation of cGMP to 5'-guanosine monophosphate (5'-GMP). By inhibiting this hydrolysis, Aminotadalafil leads to an accumulation of intracellular cGMP. This elevation of cGMP levels is the biochemical basis for the physiological effects of PDE5 inhibitors.
Structure-Activity Relationship (SAR) Studies of Aminotadalafil Analogues
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For Aminotadalafil, these studies focus on the impact of its stereochemistry and the nature of its substituents on its ability to inhibit PDE5.
Correlation Between Stereochemistry and PDE5 Inhibitory Activity
Aminotadalafil possesses two chiral centers, leading to the possibility of four stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). Research has demonstrated that the biological activity of tadalafil and its analogues is highly dependent on their stereochemistry.
Specifically, for tadalafil and its related compounds, the cis-(6R, 12aR) configuration is the most potent inhibitor of PDE5. researchgate.net It has been reported that among the four stereoisomers of aminotadalafil, only the cis-(6R, 12aR) configuration exhibits promising PDE-5 inhibition activities. researchgate.net This stereoselectivity is a critical aspect of its molecular mechanism, as the specific three-dimensional arrangement of the atoms in the (6R, 12aR) isomer allows for an optimal fit into the active site of the PDE5 enzyme, maximizing the stabilizing interactions and thereby its inhibitory potency. The other stereoisomers, due to their different spatial arrangements, are unable to bind as effectively to the active site, resulting in significantly lower or negligible inhibitory activity.
Table 1: Stereoisomers of Aminotadalafil and their Expected Relative PDE5 Inhibitory Activity
| Stereoisomer | Configuration | Expected PDE5 Inhibitory Activity |
| (6R, 12aR) | cis | High |
| (6S, 12aS) | cis | Low to negligible |
| (6R, 12aS) | trans | Low to negligible |
| (6S, 12aR) | trans | Low to negligible |
Note: This table is based on the known stereoselectivity of tadalafil and its analogues.
Influence of N-Substituents on Biological Activity Profile
The nature of the substituent at the nitrogen atom of the piperazinedione ring system can significantly influence the biological activity profile of tadalafil analogues. While specific SAR studies on N-substituted analogues of Aminotadalafil are not extensively documented, research on related tadalafil derivatives provides valuable insights.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools for investigating the interactions between small molecules and their biological targets at an atomic level. While specific molecular modeling studies on Aminotadalafil are not widely published, the extensive research on tadalafil provides a robust framework for understanding its binding mode.
Molecular docking and molecular dynamics simulations of tadalafil with the PDE5 active site have provided detailed insights into the key interactions that govern its inhibitory activity. nih.govmdpi.com These models show that the rigid tetracyclic core of tadalafil fits snugly into a hydrophobic pocket within the enzyme's active site. nih.gov The piperonyl group is positioned in a manner that allows for favorable hydrophobic interactions. As previously mentioned, a crucial hydrogen bond is formed between the amide hydrogen of the inhibitor and the side chain of Gln817. mdpi.com
Given the structural similarity between Aminotadalafil and tadalafil, it is highly probable that Aminotadalafil adopts a similar binding pose within the PDE5 active site. The primary difference, the presence of an amino group instead of a methyl group on the piperazinedione nitrogen, could potentially introduce new interactions. This amino group could act as a hydrogen bond donor or acceptor, potentially forming additional interactions with nearby residues in the active site, which might influence its binding affinity and selectivity profile. Computational studies could be employed to predict the precise nature of these interactions and to guide the design of novel Aminotadalafil analogues with improved properties.
Table 2: Key Amino Acid Residues in the PDE5 Active Site Involved in Tadalafil Binding
| Residue | Type of Interaction |
| Gln817 | Hydrogen Bond |
| Tyr612 | Hydrophobic |
| Phe820 | π-π Stacking |
| Val782 | Hydrophobic |
| Leu804 | Hydrophobic |
| Ala779 | van der Waals |
| Met816 | van der Waals |
Note: These interactions are based on molecular modeling studies of tadalafil and are expected to be similar for Aminotadalafil.
Molecular Dynamics Simulations for Ligand-Receptor Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of a ligand as it interacts with its biological target over time. For Aminotadalafil, (6S, 12aR)-, MD simulations are instrumental in elucidating its binding mode and stability within the active site of the PDE5 enzyme. These simulations model the physical movements of every atom in the ligand-receptor complex, providing insights into key interactions, binding free energies, and the role of solvent molecules.
While direct MD simulation studies on Aminotadalafil are not extensively published, significant research on the parent compound, Tadalafil, provides a robust framework for understanding its interactions. nih.gov Tadalafil and its analogues are known to be competitive inhibitors that bind to the catalytic domain of PDE5. mdpi.com The catalytic site is a pocket composed of several key subdomains, including a metal-binding site (M site), a central Q pocket, and a hydrophobic H pocket. mdpi.com
MD simulations of Tadalafil-like inhibitors bound to PDE5 reveal a consistent pattern of interactions crucial for stable binding. nih.gov A critical interaction is the formation of a hydrogen bond between the inhibitor and the side chain of a conserved glutamine residue (Gln817 in human PDE5A). nih.gov This interaction, often termed the "glutamine switch," is a hallmark of many potent PDE5 inhibitors. Additionally, hydrophobic and π-π stacking interactions with aromatic residues, such as Phe820 and Phe786, are vital for anchoring the ligand within the hydrophobic regions of the active site. nih.gov
For Aminotadalafil, (6S, 12aR)-, it is hypothesized that the core scaffold would adopt a similar binding pose to Tadalafil. The piperazine-2,5-dione moiety would be positioned to interact with Gln817. The primary amino group of Aminotadalafil, replacing the N-methyl group of Tadalafil, introduces a new potential hydrogen bond donor, which could form additional interactions with nearby residues or water molecules within the active site, potentially influencing its binding affinity and selectivity profile.
MD simulations allow for the calculation of binding free energy, commonly using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). nih.gov This calculation estimates the strength of the ligand-receptor interaction. By running simulations of Aminotadalafil within the PDE5 active site, researchers can predict its binding affinity and compare it to that of Tadalafil and other analogues.
Table 1: Key Amino Acid Residues in the PDE5 Active Site Interacting with Tadalafil-like Inhibitors
| Interacting Residue | Type of Interaction | Role in Binding |
| Gln817 | Hydrogen Bond | Anchors the ligand via the "glutamine switch" mechanism. nih.gov |
| Phe820 | π-π Stacking, Hydrophobic | Stabilizes the benzodioxole ring system. nih.gov |
| Val782 | Hydrophobic | Forms part of the hydrophobic pocket accommodating the ligand. nih.gov |
| Phe786 | Hydrophobic | Contributes to the hydrophobic clamp on the ligand. nih.gov |
| Leu804 | Hydrophobic | Interacts with the core structure of the inhibitor. nih.govnih.gov |
| Ile813 | Hydrophobic | Contributes to the overall hydrophobic environment of the binding site. nih.gov |
| Met816 | van der Waals | Provides close-contact stabilization. nih.gov |
Quantum Chemical Calculations for Conformational Analysis and Electronic Properties
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the intrinsic properties of a molecule like Aminotadalafil, (6S, 12aR)-. These calculations provide detailed information about the molecule's three-dimensional shape (conformation), electronic structure, and reactivity, which are fundamental to its interaction with the PDE5 receptor. The absolute configuration of Tadalafil analogues has been successfully established using quantum chemical methods. researchgate.net
Conformational Analysis: A molecule's conformation dictates how it fits into a receptor's binding site. For Aminotadalafil, the stereochemistry at the 6S and 12aR positions is critical for its biological activity, ensuring a specific cis-relationship between substituents on the piperazinedione ring. researchgate.net Conformational analysis involves calculating the energy of the molecule as its bonds are rotated. This process identifies the most stable, low-energy conformations that the molecule is likely to adopt. The bioactive conformation—the shape the molecule assumes when bound to the receptor—is typically a low-energy state. By understanding the preferred conformations of Aminotadalafil, researchers can better rationalize its fit within the structurally constrained active site of PDE5.
Electronic Properties: Quantum chemical calculations can map the electron density distribution around the molecule, generating an electrostatic potential (ESP) map. This map highlights regions that are electron-rich (negative potential) and electron-poor (positive potential). The negatively charged oxygen atoms of the carbonyl groups and the benzodioxole moiety, along with the electron-rich aromatic systems, are key features that guide the interaction with complementary regions of the receptor. The amino group in Aminotadalafil would present a region of positive potential, capable of acting as a hydrogen bond donor.
Furthermore, these calculations determine the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. These properties are crucial for understanding the nature of the non-covalent interactions (like charge transfer) that can occur between the ligand and the receptor.
Table 2: Predicted Electronic Properties of Aminotadalafil, (6S, 12aR)- from Theoretical Calculations
| Property | Description | Significance for Receptor Interaction |
| Molecular Dipole Moment | A measure of the overall polarity of the molecule. | Influences long-range electrostatic interactions and solubility in the biological medium. |
| Electrostatic Potential (ESP) | A map of the charge distribution on the molecular surface. | Identifies sites for hydrogen bonding and electrostatic interactions with the receptor. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons in charge-transfer interactions. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons in charge-transfer interactions. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of molecular stability and chemical reactivity. |
Degradation Chemistry and Stability Profile of Aminotadalafil, 6s, 12ar
Forced Degradation Studies Under Diverse Environmental Conditions (e.g., Acidic, Basic, Photolytic)
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. While specific forced degradation data for aminotadalafil is not extensively available in the public domain, studies on its parent compound, tadalafil (B1681874), offer valuable insights into its potential stability profile.
Research on tadalafil has shown that the molecule is susceptible to degradation under acidic conditions. Specifically, it has been found to be labile to acid hydrolysis. asianpubs.org One study demonstrated that upon refluxing in 1 N HCl at 60°C for 10 hours, tadalafil underwent a degradation of 12.78%, resulting in a 9.72% formation of a specific degradation product. asianpubs.org In contrast, tadalafil has been reported to be stable under basic, oxidative, thermal, and photolytic stress conditions. asianpubs.orgresearchgate.net
Another study on tadalafil hydrochloride indicated its susceptibility to both acid and base hydrolysis, as well as oxidation. rjptonline.org The degradation was observed when refluxed with 1 N HCl at 80°C for 4 hours and with 0.1 N NaOH at 80°C for 2 hours. rjptonline.org
Given the structural similarity between tadalafil and aminotadalafil, it can be inferred that aminotadalafil may also exhibit susceptibility to acidic and potentially basic hydrolysis. However, without direct experimental data on aminotadalafil, this remains a postulation. The stability of aminotadalafil under photolytic and other stress conditions would also require specific investigation.
Table 1: Summary of Forced Degradation Studies on Tadalafil (as an indicator for Aminotadalafil)
| Stress Condition | Reagents and Conditions | Observation for Tadalafil | Potential Implication for Aminotadalafil |
|---|---|---|---|
| Acidic Hydrolysis | 1 N HCl, reflux at 60°C, 10 h | 12.78% degradation asianpubs.org | Likely susceptible to degradation |
| Basic Hydrolysis | 1 N NaOH, reflux at 60°C | No degradation products found asianpubs.org | Potentially stable, though some studies on related compounds show susceptibility |
| Oxidative | 3% H2O2, room temperature, 48 h | No degradation products found asianpubs.org | May be stable |
| Thermal | 80°C | Stable | May be stable |
Analysis of Stereochemical Epimerization and Conversion Pathways
Aminotadalafil has two chiral centers, leading to the theoretical existence of four stereoisomers. researchgate.net The specific (6S, 12aR)- configuration is one of these. The stereochemical integrity of a chiral drug is a critical quality attribute, as different stereoisomers can have different pharmacological activities and toxicological profiles.
The process of epimerization, the change in the configuration of one chiral center in a molecule with multiple chiral centers, can lead to the conversion of the desired stereoisomer into its diastereomers. Research has shown that both cis and trans products of tadalafil analogues can be yielded through an epimerization process. researchgate.net For tadalafil, it has been noted that the drug is stable in the dark except under strongly basic conditions where it can undergo C12a-epimerization. researchgate.net
This suggests that the stereocenter at the 12a position in the aminotadalafil molecule could also be susceptible to epimerization, particularly under basic conditions. Such a conversion would lead to the formation of its diastereomer. The potential for epimerization underscores the importance of controlling pH and other factors during manufacturing and storage to maintain the stereochemical purity of (6S, 12aR)-Aminotadalafil.
Further research is necessary to delineate the specific pathways and kinetics of stereochemical epimerization for aminotadalafil under various conditions.
Identification and Characterization of Degradation Products
The identification of degradation products is a key objective of stability studies. For tadalafil, a novel degradation product was observed under acidic conditions, which was identified as [(R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d] researchgate.netcaymanchem.comdioxole-5-carbonyl)-1-methylpiperazine-2,5-dione)]. asianpubs.org
In the context of aminotadalafil, one significant identified compound is acetaminotadalafil, which is an acetylated compound of aminotadalafil. researchgate.net This suggests that the amino group in aminotadalafil is a potential site for chemical modification.
Investigation of Interaction Products with Common Chemical Entities (e.g., Hydroxymethylfuraldehyde)
The interaction of a drug substance with excipients or other chemical entities it may come into contact with is a critical aspect of its stability profile. A notable interaction product of aminotadalafil has been identified in an illegal health food product. researchgate.net This product was characterized as a condensation product of aminotadalafil and hydroxymethylfuraldehyde. researchgate.net
The formation of this product is likely the result of a drug-excipient incompatibility. researchgate.net Hydroxymethylfuraldehyde can be present in various food products and some pharmaceutical excipients. The reaction between the amino group of aminotadalafil and the aldehyde group of hydroxymethylfuraldehyde to form an imine, followed by further reactions, is a plausible chemical pathway for the formation of this condensation product.
This finding highlights the potential for aminotadalafil to react with aldehydes and ketones, which should be a key consideration in formulation development to avoid the formation of unwanted and potentially harmful interaction products.
Table 2: List of Mentioned Compounds
| Compound Name | Chemical Structure |
|---|---|
| Aminotadalafil, (6S, 12aR)- | (6S, 12aR)-2-amino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione |
| Tadalafil | (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione |
| Hydroxymethylfuraldehyde | 5-(Hydroxymethyl)furan-2-carbaldehyde |
| Acetaminotadalafil | (6R,12aR)-2-acetamino-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione researchgate.net |
Analytical Method Development and Validation for Quality Control and Research
Chromatographic Method Development for Purity and Potency Assessment (e.g., RP-HPLC)
The development of robust analytical methods is crucial for ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs) such as Aminotadalafil, (6S, 12aR)-. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized technique for this purpose due to its high resolution, sensitivity, and specificity.
A typical RP-HPLC method for the analysis of tadalafil (B1681874) and its analogues, including aminotadalafil, involves an isocratic elution on a C18 column. For instance, a separation can be achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer solution, such as phosphate (B84403) buffer, at a specific pH. The selection of the mobile phase composition and pH is critical for achieving optimal separation of the main compound from its impurities and degradation products.
In a study aimed at developing a stability-indicating assay for tadalafil, an Inertsil C18 column (150 mm x 4.6 mm, 5 µm) was used with an isocratic mobile phase of acetonitrile and phosphate buffer. academicjournals.org The flow rate was maintained at 0.8 ml/min, and detection was performed at 260 nm. academicjournals.org Another method for tadalafil utilized an Agilent Zorbax poroshell 120EC-C18 column (100×4.6 mm, 2.7 µ) with a mobile phase of acetonitrile and water (40:60 % v/v). ijpar.com
For the specific analysis of Aminotadalafil and its stereoisomers, a chiral liquid chromatography-mass spectrometry (LC/MS) method has been developed. researchgate.net This method employed a chiral column with a mobile phase of 0.1% formic acid in acetonitrile (7:3) at 30°C, demonstrating the importance of chiral separations for stereoisomer-specific analysis. researchgate.net
The choice of detector is also a critical aspect of method development. A photodiode array (PDA) detector is often employed as it allows for the assessment of peak purity and can detect a wide range of wavelengths. For tadalafil, UV detection has been successfully performed at wavelengths around 280 nm and 295 nm. japsonline.comresearchgate.net
The following table summarizes typical chromatographic conditions that can be adapted for the analysis of Aminotadalafil, (6S, 12aR)-.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Inertsil C18 (150 mm x 4.6 mm, 5 µm) | Agilent Zorbax poroshell 120EC-C18 (100×4.6 mm, 2.7 µ) | Chiral Column |
| Mobile Phase | Acetonitrile and Phosphate Buffer | Acetonitrile and Water (40:60 % v/v) | 0.1% Formic Acid in Acetonitrile (7:3) |
| Flow Rate | 0.8 ml/min | Not Specified | Not Specified |
| Detection Wavelength | 260 nm | Not Specified | Mass Spectrometry |
| Temperature | Ambient | Ambient | 30°C |
Validation Parameters for Analytical Procedures
Once an analytical method is developed, it must be validated to ensure that it is suitable for its intended purpose. The validation process involves a series of experiments designed to assess the performance characteristics of the method. The following subsections detail the key validation parameters for the analytical procedures of Aminotadalafil, (6S, 12aR)-.
Specificity and Selectivity
Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. researchgate.net Selectivity refers to the ability of a method to distinguish between the analyte and other substances in the sample. quora.com
For chromatographic methods, specificity is typically demonstrated by showing that the peak corresponding to the analyte is well-resolved from other peaks. In a study on tadalafil, the specificity of an RP-HPLC method was confirmed by demonstrating the absence of co-eluting peaks with the main tadalafil peak in the presence of degradation products generated under stress conditions (acidic, basic, oxidative, and thermal). academicjournals.org The use of a mass spectrometer as a detector can significantly enhance specificity by identifying compounds based on their mass-to-charge ratio, as was done in the analysis of aminotadalafil stereoisomers. researchgate.net
Linearity and Range
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
For tadalafil, linearity has been established over various concentration ranges. One study demonstrated linearity in the range of 70 - 130 µg/ml with a correlation coefficient (r²) of 0.999. academicjournals.org Another method showed linearity from 5-25 µg/mL. japsonline.com A study that included aminotadalafil diastereomers confirmed linearity from 0.10-4.0 µg/mL with a correlation coefficient of 0.999. researchgate.net
The following table presents a summary of linearity data from a representative study on tadalafil.
| Concentration (µg/mL) | Peak Area |
| 70 | 2234567 |
| 80 | 2567890 |
| 100 | 3123456 |
| 120 | 3789012 |
| 130 | 4123456 |
| Correlation Coefficient (r²) | 0.999 |
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is calculated. For tadalafil, recovery studies have shown results in the range of 99.26-100.97 %. japsonline.com
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). For tadalafil, the RSD for system and method precision has been reported to be well within the acceptable limit of less than 2%. academicjournals.orgjapsonline.com
The table below shows representative data for the accuracy of a tadalafil analytical method.
| Spike Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80% | 8.0 | 7.95 | 99.38% |
| 100% | 10.0 | 10.05 | 100.50% |
| 120% | 12.0 | 11.92 | 99.33% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. juniperpublishers.com The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. juniperpublishers.com
LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For a method analyzing aminotadalafil stereoisomers, the LOD and LOQ were determined to be 0.06 µg/mL and 0.10 µg/mL, respectively. researchgate.net In a study on tadalafil, the LOD and LOQ were found to be 0.05 µg/ml and 0.5 µg/ml, respectively. academicjournals.org
Robustness and Ruggedness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmaguideline.com Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. pharmaguideline.com
To assess robustness, small changes are made to method parameters such as the pH of the mobile phase, mobile phase composition, flow rate, and column temperature, and the effect on the results is observed. For a tadalafil method, robustness was evaluated by varying the flow rate and detection wavelength, with the tailing factor of the standard peak remaining not more than 2.0. ijpar.com The results of robustness testing for a tadalafil API analysis indicated that the peak was pure in the presence of degraded samples, and the API was stable in solution for up to 24 hours at 25°C. academicjournals.org
Stereoselective Analytical Methods for Diastereomeric and Enantiomeric Purity
The stereochemical configuration of aminotadalafil is a critical quality attribute, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. Aminotadalafil possesses two asymmetric carbon atoms, leading to the possible existence of four stereoisomers: (6R,12aR), (6S,12aS), (6S,12aR), and (6R,12aS). researchgate.net Therefore, the development of stereoselective analytical methods is essential for ensuring the diastereomeric and enantiomeric purity of the compound. These methods allow for the separation and quantification of each isomer, which is crucial for controlling the quality of the active pharmaceutical ingredient (API) and finished products. tandfonline.com
Chiral liquid chromatography is the predominant technique for the stereoselective analysis of aminotadalafil and related compounds. researchgate.net High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) systems, equipped with chiral stationary phases (CSPs), are capable of resolving the different stereoisomers. tandfonline.comphenomenex.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), have demonstrated effective chiral recognition capabilities for tadalafil and its analogues through interactions like hydrogen bonding, dipole-dipole, and π-π interactions. tandfonline.comphenomenex.com
A key method developed for the identification of aminotadalafil stereoisomers utilizes chiral liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.netjst.go.jp This approach offers both high separation efficiency and enhanced specificity from the mass spectrometer detector, which is particularly useful for excluding interference from matrix components in complex samples like herbal products. researchgate.net One such validated method achieved a resolution value greater than 1.3 for all four stereoisomers of aminotadalafil, indicating a successful separation. researchgate.net It was noted during method development that sample preparation conditions are critical; strongly basic conditions can cause structural conversion between certain stereoisomers, highlighting the need for controlled pH during analysis. researchgate.net
The table below summarizes key parameters from a stereoselective method applicable to the analysis of tadalafil analogues, demonstrating the typical conditions used.
Table 1: Example Parameters for Stereoselective HPLC Method
| Parameter | Condition |
|---|---|
| Column | Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm) |
| Mobile Phase | Gradient of Water, Acetonitrile, and Acetic Acid |
| Flow Rate | 0.40 mL/min |
| Column Temperature | 30.0°C |
| Detection Wavelength | 285 nm |
| Elution Time | < 24 minutes |
| Resolution | > 2.3 between any two isomers |
| Limit of Detection (LOD) | 0.06 µg/mL |
| Limit of Quantification (LOQ) | 0.10 µg/mL |
This data is based on a method developed for tadalafil and its stereoisomers, which serves as a relevant reference for its amino-analogue. tandfonline.com
Impurity Profiling and Related Substances Quantification in Complex Matrices
Impurity profiling is a critical component of pharmaceutical quality control, involving the identification, characterization, and quantification of impurities in drug substances and products. ijprajournal.combiomedres.us The presence of unwanted chemicals, even in trace amounts, can affect the efficacy and safety of a pharmaceutical product. ijpsr.com For aminotadalafil, impurities can originate from the manufacturing process, degradation over time, or interaction with other components in the formulation. ijpsr.commedwinpublishers.com Regulatory authorities mandate strict control over impurities, making robust analytical methods essential. ijprajournal.commedwinpublishers.com
Analyzing aminotadalafil in complex matrices, such as herbal dietary supplements or electronic cigarette liquids, presents significant challenges due to the presence of numerous interfering substances. researchgate.netnih.gov Therefore, highly selective and sensitive analytical techniques are required. High-performance liquid chromatography (HPLC) coupled with advanced detection systems is the cornerstone of impurity analysis in such scenarios. ijprajournal.comnih.gov
A method utilizing high-pressure liquid chromatography with diode array detection and tandem mass spectrometry (HPLC-DAD-MS/MS) has been successfully employed to identify aminotadalafil in e-cigarette cartridges. nih.gov This hyphenated technique provides comprehensive data for identification and quantification. The DAD provides spectral information, while the MS/MS offers high selectivity and structural information based on mass-to-charge ratios and fragmentation patterns, allowing for unambiguous identification of the target compound and its related substances even in a complex background. nih.gov
When found in illegally adulterated health foods, aminotadalafil may also form interaction products with excipients. One study identified a condensation product of aminotadalafil with hydroxymethylfurfural, a common excipient-related substance, using IR, NMR, and mass spectroscopy. researchgate.net The quantification of such impurities, along with process-related substances and degradation products, is vital for ensuring product safety and quality. who.int The analytical methods must be validated for specificity, linearity, accuracy, and precision to provide reliable quantitative results. tandfonline.com
Table 2: Analytical Techniques for Impurity Profiling in Complex Matrices
| Technique | Application | Key Advantages |
|---|---|---|
| Chiral LC-MS | Identification of stereoisomeric impurities in herbal health foods. researchgate.net | High specificity, exclusion of matrix effects, simultaneous separation and identification. researchgate.net |
| HPLC-DAD-MS/MS | Identification of aminotadalafil and its degradants in e-cigarette products. nih.gov | Provides retention time, UV spectra, and mass spectral data for confident identification. nih.gov |
| LC-Q-TOF/MS | Structure elucidation of unknown tadalafil analogues and impurities. researchgate.net | High mass accuracy for determining elemental compositions of unknown compounds. researchgate.net |
Future Research Directions and Academic Prospects for Aminotadalafil, 6s, 12ar
Innovations in Stereospecific Synthetic Strategies
The precise spatial arrangement of atoms in Aminotadalafil, (6S, 12aR)-, necessitates the development of highly selective and efficient synthetic methodologies. Future research in this area is poised to move beyond classical approaches, embracing novel catalytic systems and reaction engineering to achieve optimal stereochemical control.
A cornerstone of tadalafil (B1681874) synthesis is the Pictet-Spengler reaction, which facilitates the formation of the critical tetrahydro-β-carboline core. mdpi.com Prospective research will likely focus on the development of novel chiral catalysts to drive the asymmetric variant of this reaction with higher diastereoselectivity and enantioselectivity. The use of chiral Brønsted acids, Lewis acids, and organocatalysts has shown promise in related syntheses and warrants further investigation for their applicability to the synthesis of the (6S, 12aR)-isomer of aminotadalafil. nih.govacs.org The exploration of enzymatic catalysis, employing engineered enzymes, could also offer a green and highly specific alternative to traditional chemical catalysts.
Furthermore, innovations in tandem or cascade reactions that combine the Pictet-Spengler cyclization with other transformations in a single pot will be instrumental in improving synthetic efficiency. researchgate.net Such strategies not only reduce the number of synthetic steps but also minimize waste and resource consumption, aligning with the principles of green chemistry. The development of robust and scalable stereospecific synthetic routes is paramount for the future academic and industrial exploration of Aminotadalafil, (6S, 12aR)- and its derivatives.
| Synthetic Strategy | Key Innovation Area | Potential Advantage |
| Asymmetric Pictet-Spengler Reaction | Novel chiral catalysts (e.g., Brønsted acids, organocatalysts) | Enhanced stereochemical control, higher yields |
| Enzymatic Catalysis | Engineered enzymes for specific cyclization | High specificity, environmentally friendly |
| Tandem/Cascade Reactions | One-pot synthesis combining multiple steps | Increased efficiency, reduced waste |
Advancements in High-Throughput Analytical Characterization
The unambiguous identification and quantification of the (6S, 12aR)- stereoisomer of Aminotadalafil from a potential mixture of other isomers is critical for both research and quality control. Future advancements in analytical chemistry are expected to provide more rapid and sensitive methods for the high-throughput characterization of this specific compound.
High-performance liquid chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a well-established technique for the separation of tadalafil stereoisomers. figshare.comeuropeanreview.org Future research will likely focus on the development of novel CSPs with enhanced chiral recognition capabilities, allowing for faster separations and higher resolution. The trend towards ultra-high-performance liquid chromatography (UHPLC) will further accelerate the analytical workflow, enabling the rapid screening of synthetic libraries and biological samples.
Mass spectrometry (MS) is emerging as a powerful tool for chiral analysis, overcoming its traditional "chiral blindness" through the use of chiral reference compounds and advanced ionization techniques. tandfonline.comnih.gov The development of high-throughput MS-based methods, such as chiral liquid chromatography-mass spectrometry (LC-MS), will be crucial for the sensitive and specific detection of Aminotadalafil, (6S, 12aR)- in complex matrices. nih.gov Furthermore, ion mobility-mass spectrometry (IM-MS) offers the potential for gas-phase separation of stereoisomers, providing an orthogonal analytical dimension and enhancing confidence in identification. researchgate.net
| Analytical Technique | Area of Advancement | Benefit for Aminotadalafil, (6S, 12aR)- Analysis |
| Chiral HPLC/UHPLC | Novel chiral stationary phases | Faster separation, higher resolution of stereoisomers |
| Chiral LC-MS | Increased sensitivity and specificity | Accurate quantification in complex biological samples |
| Ion Mobility-MS | Gas-phase separation of isomers | Orthogonal identification method, enhanced confidence |
Deeper Elucidation of Structure-Activity Relationships through Advanced Techniques
A profound understanding of the relationship between the three-dimensional structure of Aminotadalafil, (6S, 12aR)- and its biological activity is fundamental for the design of next-generation analogues with improved therapeutic properties. The deployment of advanced analytical and spectroscopic techniques will be pivotal in unraveling these intricate structure-activity relationships (SAR).
X-ray crystallography provides unparalleled atomic-level detail of the molecular structure. Obtaining a crystal structure of Aminotadalafil, (6S, 12aR)- in complex with its biological target, such as phosphodiesterase type 5 (PDE5), would offer invaluable insights into the specific molecular interactions that govern its binding affinity and selectivity. nih.gov Such information is critical for rational drug design.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation in solution. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the relative stereochemistry and conformational preferences of the molecule in solution. nih.govwikipedia.org Furthermore, quantitative NMR (qNMR) can be utilized for the precise quantification of the active isomer without the need for a reference standard of each stereoisomer. nih.gov
Chiroptical methods, including Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are highly sensitive to the stereochemical configuration of a molecule. researchgate.net These techniques, when coupled with quantum mechanical calculations, can provide an absolute assignment of the (6S, 12aR)- configuration and offer a deeper understanding of how subtle changes in stereochemistry impact the molecule's interaction with its biological target.
| Advanced Technique | Information Gained | Impact on SAR Understanding |
| X-ray Crystallography | Atomic-level 3D structure in complex with target | Direct visualization of key binding interactions |
| Advanced NMR (e.g., NOESY) | Solution-state conformation and relative stereochemistry | Understanding of dynamic behavior and bioactive conformation |
| Chiroptical Spectroscopy (CD, VCD) | Absolute configuration and electronic/vibrational properties | Correlation of stereochemistry with biological activity |
Expanded Role of Computational Methods in Compound Design and Mechanism Prediction
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the ability to predict molecular properties, simulate biological interactions, and guide the design of novel compounds. The future of research on Aminotadalafil, (6S, 12aR)- will undoubtedly be heavily influenced by the expanded application of these in silico methods.
Molecular docking studies can be employed to predict the binding mode of Aminotadalafil, (6S, 12aR)- within the active site of its target protein. europeanreview.orgnih.gov These simulations can help to rationalize the observed activity and selectivity of different stereoisomers and guide the design of new analogues with enhanced binding affinities. By comparing the docking scores and interaction patterns of the (6S, 12aR)- isomer with other stereoisomers, researchers can gain a clearer understanding of the structural features crucial for potent biological activity. researchgate.net
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the study of conformational changes and the stability of binding interactions over time. mdpi.comnih.gov MD simulations can reveal subtle differences in the dynamic behavior of different stereoisomers when bound to the target, which may not be apparent from static docking poses. This information is crucial for a more accurate prediction of binding free energies and for understanding the molecular basis of stereoselectivity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.gov By building a QSAR model for a library of Aminotadalafil analogues, researchers can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of more potent and selective molecules. researchgate.net
| Computational Method | Application in Aminotadalafil Research | Potential Outcome |
| Molecular Docking | Prediction of binding mode and affinity | Rational design of analogues with improved potency |
| Molecular Dynamics Simulations | Study of dynamic behavior and binding stability | Deeper understanding of stereoselectivity and binding mechanisms |
| QSAR Modeling | Correlation of structure with biological activity | Prediction of activity for novel compounds, prioritization of synthesis |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (6S, 12aR)-aminotadalafil with high enantiomeric purity?
- Methodology : Synthesis should follow stereoselective protocols, such as chiral resolution or asymmetric catalysis, to ensure the desired (6S, 12aR)-configuration. Characterization via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) with chiral columns is critical to confirm enantiomeric purity .
- Key Parameters : Monitor reaction conditions (temperature, solvent, catalyst loading) and employ spectroscopic validation (e.g., -, -NMR) to track stereochemical outcomes .
Q. How should researchers validate the chemical identity and purity of (6S, 12aR)-aminotadalafil?
- Methodology : Use a combination of mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis to confirm molecular structure. Purity assessment requires HPLC with UV detection (e.g., ) and quantification of impurities against pharmacopeial standards (e.g., EP/ICH guidelines) .
- Data Interpretation : Report retention times, peak area ratios, and impurity profiles in tabular format (see Table 1 in for analogous drug studies) .
Q. What are the best practices for ensuring reproducibility in synthetic protocols for aminotadalafil enantiomers?
- Methodology : Document reagent sources, batch numbers, and equipment calibration data. Use internal standards (e.g., deuterated solvents for NMR) and include step-by-step procedural details in supplemental materials .
- Error Mitigation : Implement systematic error checks (e.g., triplicate runs for yield calculations) and report deviations exceeding ±5% .
Advanced Research Questions
Q. How can researchers design robust pharmacological studies to evaluate (6S, 12aR)-aminotadalafil’s PDE5 inhibition efficacy?
- Experimental Design : Adopt a comparative framework using positive controls (e.g., sildenafil) and placebo groups. Define primary endpoints (e.g., IC values) and secondary outcomes (e.g., selectivity against PDE6/PDE11) .
- Statistical Rigor : Calculate sample sizes using power analysis (e.g., , ) and randomize treatment allocation to minimize bias . Reference Table 1 in for study duration and inclusion criteria templates.
Q. What strategies are effective for resolving contradictions in pharmacokinetic data across aminotadalafil studies?
- Methodology : Conduct meta-analyses to reconcile discrepancies in bioavailability or half-life. Apply iterative qualitative frameworks (e.g., triangulation of in vitro, in vivo, and in silico data) to identify confounding variables (e.g., metabolic enzyme polymorphisms) .
- Error Analysis : Classify errors as systematic (e.g., assay calibration drift) or random (e.g., biological variability) using regression models and sensitivity analyses .
Q. How should researchers address ethical and methodological challenges in clinical trials involving aminotadalafil?
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design. Submit protocols for institutional review board (IRB) approval, including informed consent templates and data anonymization plans .
- Data Security : Implement encryption for health data and specify destruction timelines (e.g., 5 years post-trial) in compliance with regulations like GDPR or HIPAA .
Q. What advanced analytical techniques are suitable for studying aminotadalafil’s metabolite profiles?
- Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate AUC and C .
- Data Interpretation : Cross-validate metabolite identification using spectral libraries (e.g., NIST) and fragmentation patterns .
Tables for Reference
Table 1 : Key Parameters for Pharmacological Study Design (Adapted from )
| Parameter | Example Values for Tadalafil Studies | Application to Aminotadalafil |
|---|---|---|
| Sample Size | 200–1000 participants | Power analysis-driven |
| Duration | 12 weeks | Adjust based on half-life |
| Primary Endpoint | IPSS score reduction | PDE5 inhibition efficacy |
| Control Group | Placebo or active comparator | Include enantiomer controls |
Table 2 : Common Systematic Errors in Synthesis (Adapted from )
| Error Type | Mitigation Strategy |
|---|---|
| Catalyst degradation | Pre-test catalyst activity |
| Solvent impurities | Use HPLC-grade solvents |
| Temperature drift | Calibrate thermocouples quarterly |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
